4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide

Description

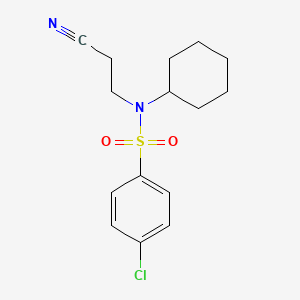

4-Chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonyl core substituted with a chlorine atom at the para position. The nitrogen atom of the sulfonamide group is further substituted with a cyclohexyl ring and a 2-cyanoethyl group. This compound belongs to the sulfonamide class, known for their pharmacological applications, particularly as antimicrobial agents . The cyclohexyl group contributes to lipophilicity, while the polar cyanoethyl moiety may enhance solubility and intermolecular interactions. Its synthesis likely involves reacting 4-chlorobenzenesulfonyl chloride with a mixture of cyclohexylamine and 2-cyanoethylamine under basic conditions, followed by crystallization .

Properties

Molecular Formula |

C15H19ClN2O2S |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide |

InChI |

InChI=1S/C15H19ClN2O2S/c16-13-7-9-15(10-8-13)21(19,20)18(12-4-11-17)14-5-2-1-3-6-14/h7-10,14H,1-6,12H2 |

InChI Key |

OKNDUAOCSBCEJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that is characterized by the molecular formula and a molecular weight of 326.8 g/mol. It contains a cyclohexyl group, which influences its chemical and biological activities. Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial activity and anticancer potential.

Scientific Research Applications

This compound is investigated for its antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with molecular targets, such as inhibiting enzymes by binding to their active sites, which can lead to various biological effects depending on the enzyme targeted.

Antimicrobial Properties

Sulfonamide compounds, including this compound, have demonstrated efficacy against various bacterial strains. They may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides. A comparative study highlighted that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate effectiveness compared to established antibiotics.

Anticancer Activity

In vitro studies have indicated the anticancer potential of this compound, showing that it can inhibit the proliferation of certain cancer cell lines. Studies evaluating structurally similar compounds found that modifications in the sulfonamide moiety could enhance cytotoxicity against colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Other potential applications

Cyclic hydrocarbon compounds, such as this compound, may be modulators (e.g., activators or agonists) of the human calcium-sensing receptor (CaSR) . As such, they may be useful in the treatment or prophylaxis of a number of diseases or physiological disorders involving modulation of CaSR activity, such as complications associated with chronic kidney disease, including hyperparathyroidism . These compounds may also promote osteogenesis and treat or prevent osteoporosis, osteomalacia, and related bone disorders, or for the prevention of bone loss post-renal transplantation or in rescue therapy pre-parathyroidectomy .

Antimicrobial Efficacy: A comparative study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showing moderate effectiveness compared to known antibiotics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Physicochemical Properties

Biological Activity

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN3O2S |

| Molecular Weight | 301.80 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with folate synthesis pathways, similar to other sulfonamides .

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, a study evaluating structurally similar compounds found that modifications in the sulfonamide moiety could enhance cytotoxicity against colon cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.

- Interaction with Cellular Pathways : The compound may interact with specific cellular receptors or enzymes involved in cancer cell metabolism, leading to altered signaling pathways that promote apoptosis .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A comparative study highlighted that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate effectiveness compared to established antibiotics.

- Anticancer Studies :

- Mechanistic Insights :

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2-cyanoethylcyclohexylamine. Key parameters include:

- pH control : Maintain pH 8–9 using sodium carbonate to deprotonate the amine and enhance nucleophilicity .

- Solvent selection : Methanol or water-methanol mixtures are ideal for crystallization, as demonstrated in analogous sulfonamide syntheses .

- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the sulfonyl chloride.

Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and slow addition of sulfonyl chloride reduces dimerization byproducts. Typical yields range from 65–75% after recrystallization .

Advanced: How does the steric and electronic configuration of the N-cyclohexyl and 2-cyanoethyl groups affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric effects : The cyclohexyl group creates a bulky environment around the sulfonamide nitrogen, reducing accessibility for electrophilic attack. This is confirmed by X-ray crystallography studies showing L-shaped conformations (C–S–N–C torsion angle: ~78°) that shield the nitrogen .

- Electronic effects : The 2-cyanoethyl group’s electron-withdrawing nature decreases electron density on the sulfonamide nitrogen, reducing its nucleophilicity. Computational studies (e.g., DFT) on similar sulfonamides show a 10–15% decrease in reaction rates compared to alkyl-substituted analogs .

Experimental validation : Use kinetic assays with varying electrophiles (e.g., alkyl halides) to quantify reactivity differences.

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- X-ray crystallography : Resolves the L-shaped conformation and hydrogen-bonding patterns (e.g., N–H⋯O dimers with R₂²(8) motifs) .

- NMR :

- ¹H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while the 2-cyanoethyl group shows a triplet for CH₂CN at δ 2.5–3.0 ppm .

- ¹³C NMR : The sulfonamide sulfur induces deshielding, with the benzenesulfonyl carbon resonating at ~140 ppm .

- IR spectroscopy : Key peaks include S=O stretches at 1150–1350 cm⁻¹ and C≡N stretches at 2240 cm⁻¹ .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s solvation effects and binding affinity to biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonamide oxygen exhibits high negative potential, making it a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulates solvation in polar solvents (e.g., water, DMSO) to assess stability. The compound’s logP (~3.2) suggests moderate hydrophobicity, aligning with MD-predicted aggregation tendencies in aqueous media .

- Docking studies : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase, where the sulfonamide group coordinates Zn²⁺ in active sites .

Basic: What are the stability and storage requirements for this compound under laboratory conditions?

Answer:

- Thermal stability : Decomposes at >200°C (DSC/TGA data). Store at 2–8°C in airtight containers .

- Light sensitivity : The chloro and cyano groups are prone to photodegradation. Use amber glassware and avoid UV exposure .

- Solubility : Soluble in DMSO (50 mg/mL), methanol (20 mg/mL), and sparingly in water (<1 mg/mL). Precipitates form in aqueous buffers below pH 6 .

Advanced: How do structural modifications (e.g., replacing cyclohexyl with aryl groups) alter the compound’s biological activity?

Answer:

- Antimicrobial activity : Cyclohexyl analogs show 2–4× higher MIC values against Gram-positive bacteria than aryl-substituted derivatives, likely due to reduced membrane penetration .

- Enzyme inhibition : Substituting cyclohexyl with 4-chlorophenyl increases carbonic anhydrase inhibition (IC₅₀: 12 nM vs. 45 nM) by enhancing hydrophobic interactions .

Methodology :

Synthesize analogs via Suzuki coupling or reductive amination.

Test activity using microbroth dilution (antimicrobial) or fluorometric assays (enzyme inhibition) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2B) .

- Ventilation : Handle in a fume hood to avoid inhalation of fine powders .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent sulfur oxide emissions .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Data normalization : Standardize assays (e.g., fixed cell lines, consistent ATP levels in cytotoxicity tests) .

- Solvent controls : Verify DMSO concentrations (<0.1%) to avoid false positives in cell-based studies .

- Structural validation : Confirm compound purity via HPLC (>98%) and LC-MS to rule out degradation products .

Basic: What chromatographic techniques are optimal for purity analysis?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- TLC : Silica gel GF₂₅₄, ethyl acetate/hexane (1:1); Rf = 0.45 under UV 254 nm .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Convert the sulfonamide to a methyl ester (hydrolyzed in vivo by esterases) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility and prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.